molecular formula C23H23N5O4S2 B2567580 N-(3-acetamidophenyl)-2-((4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 953985-39-2

N-(3-acetamidophenyl)-2-((4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2567580
CAS No.: 953985-39-2
M. Wt: 497.59
InChI Key: OHWZYWCDNUCURA-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H23N5O4S2 and its molecular weight is 497.59. The purity is usually 95%.
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Biological Activity

N-(3-acetamidophenyl)-2-((4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, a thiazole-derived compound, has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its complex structure which includes:

  • Thiazole moiety : Known for its role in various bioactive compounds.
  • Acetamide groups : Implicated in enhancing solubility and biological activity.

The molecular formula is C₁₈H₁₈N₄O₃S, with a molecular weight of 366.43 g/mol.

Research indicates that this compound exhibits antitumor activity through multiple pathways:

  • Induction of Apoptosis : It triggers programmed cell death in cancer cells.
  • Autophagy : The compound promotes autophagic processes, which can lead to cell death in cancerous cells.
  • Inhibition of Tumor Growth : In vivo studies have shown significant reduction in tumor sizes in mouse models, particularly against melanoma and pancreatic cancer.

Structure-Activity Relationship (SAR)

Studies have elucidated the importance of specific structural features:

  • The presence of the thiazole ring is crucial for cytotoxic activity.
  • Substituents on the phenyl rings influence the potency against various cancer cell lines.

Table 1 summarizes the IC₅₀ values for different derivatives of thiazole compounds:

CompoundIC₅₀ (µg/mL)Cell Line Tested
Compound A1.61 ± 1.92Melanoma
Compound B1.98 ± 1.22Pancreatic Cancer
Lead Compound (6b)0.5 ± 0.1Chronic Myeloid Leukemia

Study 1: Efficacy Against Resistant Cancer Cell Lines

A study published in PubMed highlighted the efficacy of lead compound 6b against both sensitive and resistant cancer cell lines. It demonstrated high potency with an IC₅₀ value significantly lower than standard treatments like doxorubicin . The compound was shown to effectively reduce tumor growth in an A375 xenograft model.

Study 2: Pharmacokinetics and Safety Profile

Pharmacokinetic studies revealed favorable absorption and distribution characteristics, suggesting that the compound could be a viable candidate for further development in clinical settings. Toxicity assessments indicated a low adverse effect profile at therapeutic doses, making it suitable for further investigation .

Properties

IUPAC Name

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-acetamidophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S2/c1-14(29)24-16-6-8-17(9-7-16)26-21(31)11-20-12-33-23(28-20)34-13-22(32)27-19-5-3-4-18(10-19)25-15(2)30/h3-10,12H,11,13H2,1-2H3,(H,24,29)(H,25,30)(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWZYWCDNUCURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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